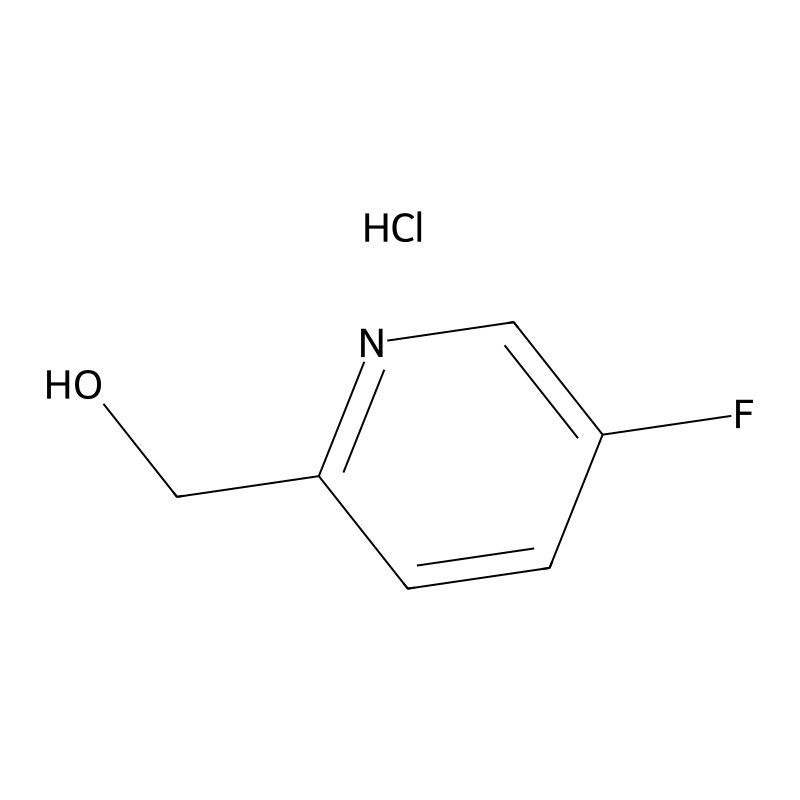

(5-Fluoropyridin-2-yl)methanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Fluoropyridin-2-yl)methanol hydrochloride is a synthetic compound with the molecular formula C₆H₇ClFNO and a molecular weight of 163.58 g/mol. It is classified as a fluorinated pyridine derivative, notable for its unique chemical and biological properties attributed to the presence of a fluorine atom in the aromatic ring. This compound has garnered attention in both academic and industrial research due to its potential applications in various fields, including medicinal chemistry and material science .

There is no current information available on the specific mechanism of action of (5-fluoropyridin-2-yl)methanol hydrochloride. Without knowledge of its biological activity, it is impossible to discuss its interaction with other compounds or its role in biological systems.

- Fluorinated compounds: Some fluorinated molecules can be corrosive or pose respiratory hazards. Proper handling procedures for fluorinated compounds should be followed.

- Hydrochloride salts: These can be irritants and should be handled with gloves and eye protection.

Organic synthesis

The molecule's functional groups (fluorine, pyridine ring, and methanol) suggest potential utility as a building block in the synthesis of more complex organic molecules. Fluorine, in particular, can be a valuable tool for modulating the properties of new drugs. Pyridine rings are also found in many biologically active molecules [].

Medicinal chemistry

The presence of the pyridine ring and the potential for further modification of the molecule make (5-Fluoropyridin-2-yl)methanol hydrochloride a candidate for medicinal chemistry research. Pyridine-containing compounds have diverse biological activities, including acting as antibacterials, antifungals, and antitumor agents [].

Material science

The combination of aromatic and polar functional groups could be of interest for research into new materials with specific properties. For instance, the molecule might be a candidate for studies on liquid crystals or new types of polymers.

- Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction: Through reduction reactions, it can be converted into different alcohols or amines.

- Substitution: The nucleophilic substitution reactions allow the fluorine atom to be replaced by other nucleophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific products formed depend on the reaction conditions and reagents employed .

Research indicates that (5-Fluoropyridin-2-yl)methanol hydrochloride exhibits potential biological activities, particularly antimicrobial and antiviral properties. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, which may contribute to its therapeutic effects. Ongoing studies are exploring its potential as a treatment for various diseases, highlighting its significance in pharmacological research .

The synthesis of (5-Fluoropyridin-2-yl)methanol hydrochloride typically involves multiple steps:

- Nucleophilic Substitution: A common method involves the nucleophilic substitution of a nitro group by fluorine.

- Hydrochloric Acid Addition: Following fluorination, hydrochloric acid is added to form the hydrochloride salt.

These methods allow for the efficient production of this compound while maintaining its chemical integrity .

(5-Fluoropyridin-2-yl)methanol hydrochloride has diverse applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex fluorinated compounds.

- Biology: Its potential biological activities make it a candidate for further research into antimicrobial and antiviral therapies.

- Medicine: Investigations are ongoing to explore its therapeutic potential for treating various diseases.

- Industry: It is utilized in developing new materials and agrochemicals, indicating its versatility in industrial applications .

Interaction studies of (5-Fluoropyridin-2-yl)methanol hydrochloride focus on its binding affinities with specific molecular targets. The unique properties imparted by the fluorine atom enhance its interactions with various enzymes and receptors, which may lead to significant biological effects. Detailed studies are required to fully elucidate these interactions and their implications for drug development .

(5-Fluoropyridin-2-yl)methanol hydrochloride can be compared with other fluorinated pyridine derivatives. The following compounds share similar structures but differ in their fluorination patterns:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoropyridine | 372-08-7 | 0.85 |

| 3-Fluoropyridine | 373-03-9 | 0.78 |

| 4-Fluoropyridine | 372-08-7 | 0.77 |

| 2,3-Difluoropyridine | 103307-33-8 | 0.75 |

| 2,4-Difluoropyridine | 103307-34-9 | 0.72 |

The uniqueness of (5-Fluoropyridin-2-yl)methanol hydrochloride lies in its specific reactivity and biological activity, which distinguishes it from other fluorinated pyridines. Its distinct chemical structure allows for unique interactions that may not be present in similar compounds .

Fluorination of Pyridine Derivatives

The fluorination of pyridine derivatives represents one of the most direct approaches to synthesizing (5-Fluoropyridin-2-yl)methanol hydrochloride. Traditional methods employ silver difluoride (AgF2) as a fluorinating agent, which enables site-selective carbon-hydrogen bond fluorination adjacent to nitrogen atoms in pyridine rings [1] [2]. This method operates through a proposed mechanism involving coordination of the basic nitrogen to silver, followed by addition of fluoride to the π-system and formal oxidation through hydrogen atom abstraction [1].

The reaction conditions typically require elevated temperatures ranging from 50 to 200°C with reaction times of 2 to 15 minutes, achieving yields of 49-85% depending on the substrate electronic properties [1]. More electron-rich pyridines demonstrate higher reactivity in this transformation, with competition experiments revealing that more Lewis basic pyridines undergo fluorination preferentially over less basic analogues [1]. The method shows excellent site selectivity, with 3-substituted pyridines undergoing fluorination exclusively at the 2-position when containing electron-withdrawing groups such as halides, alkoxy, cyano, or trifluoromethyl substituents [1].

Alternative fluorination approaches utilize electrophilic fluorinating reagents such as Selectfluor for the regioselective introduction of fluorine at the C-3 position through Zincke imine intermediates [3] [4]. This methodology provides complementary selectivity to existing carbon-hydrogen fluorination strategies and demonstrates high functional group tolerance under mild conditions [3]. The process involves ring-opening of pyridine to form Zincke imine intermediates, followed by regioselective fluorination and ring closure to access 3-fluoropyridines [3].

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution reactions represent a cornerstone methodology for the preparation of fluorinated pyridine derivatives. The approach typically employs 2-bromo-5-fluoropyridine as a starting material, which undergoes lithium-halogen exchange using n-butyllithium in toluene at -78°C, followed by reaction with N,N-dimethylformamide and subsequent reduction with sodium borohydride [5].

The reaction sequence proceeds through formation of an organolithium intermediate, electrophilic quench with dimethylformamide to generate the corresponding aldehyde, and final reduction to yield the desired alcohol product [5]. Yields typically range from 36-45% over the multi-step sequence, with the method offering the advantage of utilizing readily available starting materials [5]. The low temperature requirements (-78°C) necessitate specialized equipment and handling procedures, which can limit scalability for industrial applications.

Nucleophilic substitution reactions of fluoropyridines proceed under significantly milder conditions compared to their chlorinated analogues, with 2-fluoropyridine reacting 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol [1]. This enhanced reactivity enables substitution reactions to occur under conditions mild enough for application to complex molecules containing sensitive functional groups [1]. The method demonstrates excellent selectivity for fluoride substitution over other halides, with reactions proceeding quantitatively at temperatures of 80-100°C in polar aprotic solvents [1].

Hydrochloride Salt Formation Techniques

The formation of hydrochloride salts represents a critical step in the synthesis of (5-Fluoropyridin-2-yl)methanol hydrochloride, serving both as a purification method and a means to improve the stability and solubility characteristics of the final product [7]. The process involves the reaction of the free base form of (5-Fluoropyridin-2-yl)methanol with hydrochloric acid in an appropriate solvent system .

The most commonly employed method utilizes anhydrous hydrochloric acid in diethyl ether, with the reaction proceeding at room temperature through protonation of the basic nitrogen atom . The reaction mixture is typically stirred for 30 minutes to ensure complete conversion, followed by filtration and washing with anhydrous dichloromethane to remove unreacted starting material [7]. This approach consistently achieves yields of 83-99% and produces crystalline products with improved handling characteristics [7].

Alternative salt formation protocols employ hydrochloric acid in dichloromethane, with the reaction conducted under an inert atmosphere to prevent moisture interference [7]. The resulting hydrochloride salt exhibits enhanced water solubility compared to the free base, facilitating pharmaceutical applications and analytical characterization . The salt formation process also serves as a purification step, as impurities may remain in the organic phase while the ionic salt precipitates from solution .

Alternative Synthetic Strategies

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of fluorinated heterocycles, offering advantages in terms of safety, reproducibility, and scalability [8] [9] [10]. Continuous-flow methods enable precise temperature control and mixing, which are particularly beneficial for reactions involving highly reactive intermediates or requiring exact stoichiometry [8] [9].

The application of flow chemistry to fluoropyridine synthesis has been demonstrated through telescoped processes combining metalation, zincation, and Negishi cross-coupling reactions [11] [10]. These methods utilize 2-methyltetrahydrofuran as a green solvent and require only 1% of palladium catalyst, achieving residence times of 15 minutes and yields of 65-90% [11]. The continuous nature of the process allows for the safe handling of thermally unstable intermediates that would be problematic in batch processes [11].

Microreactor technology enables the efficient production of fluorinated compounds through improved heat and mass transfer characteristics [9]. The use of microfluidic platforms allows for rapid optimization of reaction conditions by dispensing small aliquots of reagents and performing reactions in continuous-flow reactors [8]. Temperature effects can be systematically evaluated, with fluorination reactions showing optimal performance at 215°C in microreactor systems [8].

Catalytic Processes

Catalytic methodologies offer environmentally benign approaches to fluoropyridine synthesis through the use of recyclable catalysts and atom-efficient transformations [12] [13]. Heterogeneous catalysts provide advantages in terms of catalyst recovery and reuse, reducing overall process costs and environmental impact [12].

Copper-based catalysts have shown particular promise in methanol synthesis applications, with fluorinated supports enhancing catalytic performance [12]. The oxidative fluorination of copper-zinc oxide systems creates active sites that demonstrate improved selectivity and stability under reaction conditions [12]. These catalysts show optimal performance with hydrogen-rich feed compositions and demonstrate resistance to deactivation over extended operating periods [12].

Palladium-catalyzed cross-coupling reactions provide efficient routes to fluorinated pyridines through controlled carbon-carbon bond formation [10]. The use of supported palladium catalysts enables continuous operation and simplified product isolation [10]. Column reactors containing immobilized catalysts allow for steady-state operation over extended periods, processing substantial quantities of starting materials [10].

Scalable Industrial Production Methods

Industrial scale production of (5-Fluoropyridin-2-yl)methanol hydrochloride requires consideration of cost-effectiveness, safety, and environmental impact alongside synthetic efficiency [14] [15]. Scalable methods must demonstrate consistent performance across varying batch sizes while maintaining product quality and yield [14].

Continuous-flow processes offer significant advantages for industrial implementation through improved heat transfer, mixing efficiency, and process control [9] [10]. The use of continuous stirred tank reactors (CSTR) enables precise residence time control and consistent product quality [16]. In-line monitoring using infrared spectroscopy allows real-time assessment of reaction progress and immediate process adjustments [16].

The development of cost-effective starting materials represents a critical consideration for industrial processes [17]. Methods utilizing readily available precursors such as quinolinic acid enable economical large-scale synthesis [17]. The synthetic route from quinolinic acid proceeds through acid anhydride formation, esterification, amination, amino fluorination, and final reduction to yield the target compound [17].

Solvent selection plays a crucial role in industrial scalability, with preference given to solvents that can be recovered and recycled [9]. The use of environmentally benign solvents such as 2-methyltetrahydrofuran provides advantages in terms of sustainability and regulatory compliance [11]. Process optimization must consider solvent recovery systems and waste minimization strategies [9].

Green Chemistry Approaches

Green chemistry principles provide a framework for developing environmentally sustainable synthetic methods for (5-Fluoropyridin-2-yl)methanol hydrochloride [18] [19] [20]. The application of these principles focuses on waste reduction, energy efficiency, and the use of renewable resources [18].

Solvent-free reactions represent one approach to green synthesis, eliminating the need for volatile organic solvents [19]. These methods may employ solid-state processes or neat reactions, though mass transfer limitations can affect reaction efficiency [19]. The development of mechanochemical methods enables synthesis without traditional solvents while maintaining high yields [19].

Aqueous media synthesis offers advantages through the use of water as a non-toxic, abundant solvent [19] [21]. While solubility constraints may limit substrate scope, the development of suitable surfactants and phase-transfer catalysts can overcome these limitations [19]. Water-based processes eliminate the need for organic solvent recovery and disposal systems [21].

Catalytic processes contribute to green synthesis through improved atom economy and reduced waste generation [19] [20]. The use of heterogeneous catalysts enables catalyst recovery and reuse, reducing overall process costs and environmental impact [19]. Biocatalytic approaches may provide highly selective transformations under mild conditions [21].

Ionic liquids represent a class of green solvents that offer low volatility, thermal stability, and tunable properties [19] [22]. Biodegradable ionic liquids based on pyridinium cations demonstrate exceptional biodegradation rates under aerobic conditions while maintaining excellent solvating properties [22]. The recyclability of ionic liquids supports cost-effectiveness and environmental sustainability [19].

Purification and Isolation Techniques

Chromatographic Methods

Chromatographic purification represents the primary method for achieving high purity in (5-Fluoropyridin-2-yl)methanol hydrochloride synthesis [23] [5]. Column chromatography using silica gel with gradient elution provides versatile separation capabilities for complex mixtures [5]. The typical elution system employs ethyl acetate in hexanes with concentrations ranging from 10-50%, achieving purities of 90-95% [5].

Preparative high-performance liquid chromatography (HPLC) offers superior resolution for closely related impurities and isomers [23]. C18 reverse-phase columns with methanol-water gradients enable efficient separation of fluorinated compounds [23]. The method provides automated operation and precise fraction collection, achieving purities exceeding 95% [23].

Specialized chromatographic methods have been developed for fluorinated compounds, including fluorous solid-phase extraction techniques [24] [25]. These methods exploit the unique properties of fluorinated molecules to achieve selective separation from non-fluorinated impurities [24]. The approach utilizes fluorine-fluorine interactions to provide enhanced selectivity compared to traditional silica-based separations [25].

Supercritical fluid chromatography employs supercritical carbon dioxide as a mobile phase, offering environmental advantages over traditional organic solvents [26]. The addition of methanol as a modifier enhances separation efficiency for polar compounds [26]. This method achieves purities exceeding 99% while eliminating the need for solvent recovery systems [26].

Crystallization Protocols

Crystallization represents a fundamental purification technique that combines purification with solid form control [27]. The process involves controlled precipitation from solution to achieve desired crystal morphology and purity [27]. Solvent selection plays a critical role in determining crystal quality and yield [27].

Recrystallization from ethanol provides a simple and cost-effective purification method . The process involves dissolution at elevated temperature followed by controlled cooling to 15°C, achieving purities of 85-90% . The method demonstrates particular effectiveness for removing colored impurities and improving crystalline appearance .

Mixed solvent crystallization systems offer enhanced control over crystal nucleation and growth [27]. Ethanol-water mixtures provide tunable solubility characteristics and enable optimization of crystal morphology . The controlled addition of anti-solvent allows precise control over supersaturation and crystal size distribution [27].

Cooling crystallization protocols enable efficient heat removal and temperature control [17]. The process involves gradual cooling from dissolution temperature to final crystallization temperature, typically 15°C [17]. Temperature ramping rates of 0.5-1.0°C per minute provide optimal balance between yield and crystal quality [17].

Quality Control Parameters

Quality control for (5-Fluoropyridin-2-yl)methanol hydrochloride requires comprehensive analytical characterization to ensure product purity and identity [28] [29] [30]. Nuclear magnetic resonance (NMR) spectroscopy provides primary structure confirmation through proton, carbon, and fluorine NMR analysis [28] [29].

Proton NMR spectroscopy enables structure verification and purity assessment with sensitivity in the 1-10 μg range [29]. The method provides information on all hydrogen-containing functional groups and can detect impurities at levels below 1% [29]. Chemical shift assignments must be consistent with the expected molecular structure [29].

Fluorine-19 NMR spectroscopy offers particular advantages for fluorinated pharmaceuticals due to 100% natural abundance and high sensitivity [30]. The method provides selective detection of fluorinated species with sensitivity of 0.1-1 μg [30]. Single fluorine signals confirm isomeric purity and the absence of fluorinated impurities [30].

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary purity determination method [30]. The technique achieves sensitivity of 1-10 ng and enables quantitative determination of impurities [30]. Purity specifications typically require ≥99.0% purity with individual impurities below 0.1% [30].

Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight confirmation and structural information [30]. The method achieves sensitivity of 0.1-1 ng and enables identification of unknown impurities [30]. Molecular ion peaks must appear within 5 ppm of the calculated mass [30].

Water content determination using Karl Fischer titration ensures appropriate hydration levels [30]. The method achieves sensitivity in the μg range and provides quantitative determination of water content [30]. Specifications typically require water content below 0.5% for stable storage [30].